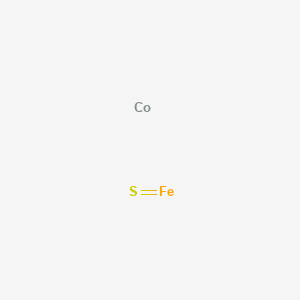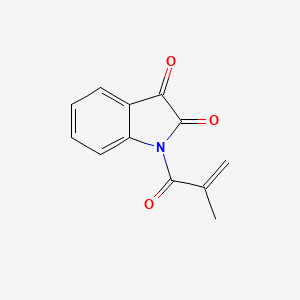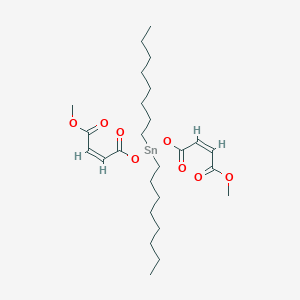
Cobalt--sulfanylideneiron (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–sulfanylideneiron (1/1) is a coordination compound that features a unique combination of cobalt and iron atoms bridged by a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–sulfanylideneiron (1/1) typically involves the reaction of cobalt and iron precursors in the presence of a sulfanylidene source. Common synthetic routes include:
Thermal Decomposition: This method involves heating cobalt and iron precursors with a sulfanylidene source under controlled conditions.
Solvothermal Method: This involves dissolving cobalt and iron salts in a solvent, followed by the addition of a sulfanylidene source.
Industrial Production Methods
Industrial production of cobalt–sulfanylideneiron (1/1) may involve large-scale thermal decomposition or solvothermal methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt–sulfanylideneiron (1/1) undergoes various chemical reactions, including:
Substitution: Ligand substitution reactions can occur, where the sulfanylidene group is replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Major Products
Oxidation: Oxides or sulfides of cobalt and iron.
Reduction: Lower oxidation state species of cobalt and iron.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Cobalt–sulfanylideneiron (1/1) has a wide range of scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, such as magnetic nanoparticles and conductive polymers.
Bioinorganic Chemistry: The compound is studied for its potential role in biological systems, including enzyme mimics and metalloprotein models.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which cobalt–sulfanylideneiron (1/1) exerts its effects involves the interaction of the metal centers with substrates or biological molecules. The cobalt and iron atoms can coordinate with various ligands, facilitating electron transfer and catalytic activity. The sulfanylidene group plays a crucial role in stabilizing the metal centers and modulating their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt-Ammine Complexes: These compounds contain cobalt coordinated with ammonia ligands and exhibit different reactivity and applications compared to cobalt–sulfanylideneiron (1/1).
Cobalt Ferrite (CoFe2O4): This compound is used in magnetic and biomedical applications but has a different structure and properties.
Uniqueness
Cobalt–sulfanylideneiron (1/1) is unique due to the presence of both cobalt and iron atoms bridged by a sulfanylidene group, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
58916-14-6 |
|---|---|
Fórmula molecular |
CoFeS |
Peso molecular |
146.85 g/mol |
Nombre IUPAC |
cobalt;sulfanylideneiron |
InChI |
InChI=1S/Co.Fe.S |
Clave InChI |
LOUWOZBMDAQCRT-UHFFFAOYSA-N |
SMILES canónico |
S=[Fe].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)



![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)



